1,3-Benzodioxol-5-yl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
The compound contains several functional groups including a benzodioxole, a fluorophenyl group, a sulfanyl group, and an imidazole ring. These groups are common in many pharmaceuticals and bioactive compounds, suggesting that this compound may have interesting biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and fluorophenyl groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The imidazole ring also contains delocalized electrons, but has a nitrogen atom in the ring .Scientific Research Applications
Disposition and Metabolism in Human Subjects
Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) sheds light on the metabolic pathways and excretion mechanisms in humans. Such studies are crucial for understanding the pharmacokinetics of new therapeutic agents, with emphasis on their elimination and potential metabolites formed in the body (Renzulli et al., 2011).
Investigating Toxicity and Metabolites
Studies on the toxicological profiles of various compounds, including environmental toxins and synthetic cannabinoids, contribute significantly to safety evaluations. These investigations often focus on identifying specific metabolites and assessing their impact on human health, highlighting the importance of detailed toxicological research in public health and safety (Murphy et al., 2012).
Therapeutic Applications and Safety Evaluations
Research into the therapeutic potential of new compounds, including their safety profile and efficacy, is a cornerstone of pharmaceutical sciences. For instance, the evaluation of fomepizole in treating methanol poisoning showcases the critical role of targeted therapy development in acute toxicology and emergency medicine (Brent et al., 2001).
Environmental and Chemical Analysis
The assessment of environmental phenols and other chemicals in human populations illustrates the intersection of environmental science, toxicology, and public health. Such studies aim to understand the extent of human exposure to various environmental contaminants and their potential health implications, emphasizing the need for comprehensive environmental monitoring and public health initiatives (Mortensen et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1,3-Benzodioxol-5-yl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone Compounds with similar structures have been found to target the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to interact with their targets, leading to changes in cell cycle control and signal transduction .
Biochemical Pathways
The specific biochemical pathways affected by This compound It can be inferred that the compound may affect pathways related to cell cycle control and signal transduction due to its interaction with the heat shock protein hsp 90-alpha .
Result of Action
The molecular and cellular effects of This compound Based on its potential interaction with the heat shock protein hsp 90-alpha, it can be inferred that the compound may have effects on cell cycle control and signal transduction .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c19-14-4-2-1-3-13(14)10-25-18-20-7-8-21(18)17(22)12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTUHRRCALGSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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